molecular formula C13H7N5O9 B8786820 2',3,4',5-Tetranitrobenzanilide CAS No. 73454-97-4

2',3,4',5-Tetranitrobenzanilide

Cat. No. B8786820
CAS RN: 73454-97-4
M. Wt: 377.22 g/mol
InChI Key: FXSXEDOTGREJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3,4',5-Tetranitrobenzanilide is a useful research compound. Its molecular formula is C13H7N5O9 and its molecular weight is 377.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3,4',5-Tetranitrobenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3,4',5-Tetranitrobenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73454-97-4

Product Name

2',3,4',5-Tetranitrobenzanilide

Molecular Formula

C13H7N5O9

Molecular Weight

377.22 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H7N5O9/c19-13(7-3-9(16(22)23)5-10(4-7)17(24)25)14-11-2-1-8(15(20)21)6-12(11)18(26)27/h1-6H,(H,14,19)

InChI Key

FXSXEDOTGREJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-dinitroaniline (18.05 g), triethylamine (12.97 g) and benzene (750 ml) were placed in a reaction vessel and stirred under the nitrogen atmosphere. To the reaction mixture, 3,5-dinitrobenzoyl chloride (25.00 g) was added and refluxed under heating for 6 hours. The reaction mixture was filtered in hot state and the filtrate was cooled to deposit crystals of 2',3,4',5-tetranitrobenzanilide which was collected by filtration. The product of 2',3,4',5-tetranitrobenzanilide (3.00 g) thus obtained, platinum/carbon (5%) (0.18 g) and dioxane (85 ml) were placed in a pressurized vessel and allowed to react under the hydrogen pressure of 1 to 3 kg/cm2 at 80° C. for 10 hours. After cooling, the catalyst was removed by filtration and dioxane was distilled off under the reduced pressure to obtain powder of 2',3,4',5-tetraaminobenzanilide.
Quantity
18.05 g
Type
reactant
Reaction Step One
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

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